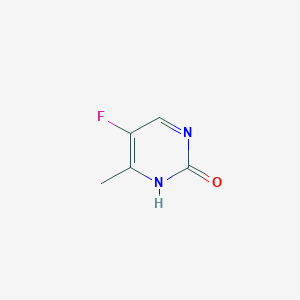

5-Fluoro-4-methylpyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSAUCLEPCCFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664000 | |

| Record name | 5-Fluoro-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-44-4 | |

| Record name | 5-Fluoro-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Multi-Step Organic Synthesis Pathways to the Pyrimidinone Core

The synthesis of the pyrimidinone core is a critical step that relies on established yet versatile organic chemistry reactions. The primary strategies involve forming the heterocyclic ring and then installing the necessary substituents.

The formation of the pyrimidine (B1678525) ring is typically accomplished through cyclocondensation reactions, where acyclic precursors are joined to form the heterocycle. A prominent strategy involves the reaction of a C3 building block with a binucleophilic species like an amidine. nih.gov For instance, fluorinated pyrimidines can be synthesized under mild conditions by reacting amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This approach is advantageous as it incorporates the fluorine atom early in the synthetic sequence. nih.gov

Another general method involves the intramolecular cyclization of amides derived from β-enamino ketones, which can be induced by a base to form pyridin-2(1H)-ones, a related heterocyclic system. researchgate.net The synthesis of pyrimidine nucleosides also heavily relies on heterocyclization reactions, demonstrating the broad applicability of cyclization strategies in this field. nih.gov

Table 1: Examples of Cyclization Reactions for Pyrimidine/Pyridinone Synthesis

| Precursor 1 | Precursor 2 | Product Type | Reference |

|---|---|---|---|

| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine Hydrochlorides | Fluorinated Pyrimidines | nih.gov |

| N-(1-methyl-3-oxobut-1-en-1-yl)acetamide | Base (e.g., K-tert-butoxide) | 4,6-dimethylpyridin-2(1H)-one | researchgate.net |

| β-d-ribofuranosyl amine | Ethyl (E)-(3-ethoxy-2-cyanoacryloyl)carbamate | Pyrimidine Nucleoside | nih.gov |

The placement of the fluoro and methyl groups at the C5 and C4 positions, respectively, can be achieved through two main strategies: using pre-functionalized starting materials or by adding the substituents to a pre-formed pyrimidine ring.

The use of a fluorinated C3 building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, is an efficient method that avoids the need for harsh late-stage fluorination conditions. nih.gov This "building block" approach ensures the fluorine is correctly positioned from the outset. nih.gov Similarly, starting with a commercially available material like 2-chloro-5-methyl-4-nitropyridine-N-oxide allows for the methyl group to be incorporated early in the synthesis of related methyl-substituted pyridones. google.com

Alternatively, substituents can be introduced onto an existing ring. For example, a related compound, 4-Fluoro-5-methylpyridin-2(1H)-one, can be synthesized by treating 4-chloro-5-methylpyridin-2(1H)-one with a fluoride (B91410) source like potassium fluoride, achieving a halogen exchange (Halex) reaction. evitachem.com Direct fluorination of a pyrimidine ring can also be performed, though it may require harsh reagents. nih.gov

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, allowing for rapid diversification of a core structure. For pyrimidines and other diazines, LSF can be achieved through a tandem sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govberkeley.eduacs.org This method allows for the site-selective installation of a fluorine atom, typically adjacent to a ring nitrogen, which then acts as a leaving group for subsequent substitution by a wide range of nucleophiles (N, O, S, or C-based). nih.govberkeley.edu The mild conditions developed for these SNAr reactions are crucial for their high functional group tolerance. nih.govacs.org

Direct C–H functionalization, often catalyzed by transition metals, has become a key tool for modifying pyrimidines without pre-activating the C-H bond. researchgate.netthieme-connect.com For instance, pyrimidine-directed C–H borylation can be achieved even without a metal catalyst, showcasing a robust method for creating valuable organoboron intermediates from 2-pyrimidylanilines. rsc.org These C-H activation techniques provide efficient pathways to functionalized pyrimidines that would otherwise require multi-step syntheses. nih.govresearchgate.net

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and functionalize 5-Fluoro-4-methylpyrimidin-2(1H)-one is essential for optimizing reaction conditions and predicting outcomes.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluorinated pyrimidine chemistry. The reaction generally proceeds via a two-step mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov However, some SNAr reactions may occur through a concerted mechanism. nih.gov In fluorinated heterocycles like pyrimidines, the fluorine atom is an excellent leaving group, particularly when positioned ortho or para to a ring nitrogen, which activates the ring for nucleophilic attack. nih.govnih.gov

Studies on pentafluoropyridine (B1199360) have shown that the regioselectivity of nucleophilic attack is highly dependent on reaction conditions. rsc.org Mild conditions often favor substitution at the C-4 position, whereas harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org The development of mild SNAr conditions for 2-fluoroheteroarenes has been a significant advance, allowing for substitutions to occur in the presence of a wide array of functional groups with high selectivity over other halogens like chlorine. acs.org

When fluorine is introduced via electrophilic fluorination, the mechanism is a subject of ongoing debate. wikipedia.org Two primary pathways are considered: a polar SEAr mechanism involving a Wheland-type intermediate, or a single-electron transfer (SET) process. wikipedia.orgresearchgate.net

Kinetic isotope effect studies on the fluorination of aromatic compounds with N-F reagents show small values, which suggests that the decomposition of the Wheland intermediate is not the rate-determining step in the polar mechanism. researchgate.net Conversely, theoretical calculations suggest that for reagents like Selectfluor, an SET mechanism may be preferred. researchgate.net However, other mechanistic studies using radical probes with Selectfluor did not yield products characteristic of a radical process, arguing against an SET mechanism in those specific systems. nih.gov The precise mechanism likely depends on the specific N-F fluorinating agent, the substrate, and the reaction conditions. wikipedia.org

Condensation Reactions in Pyrimidinone Synthesis

The construction of the pyrimidinone core is often achieved through condensation reactions, with the Biginelli reaction being a cornerstone in this field. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.gov For the synthesis of 4-methylpyrimidin-2(1H)-one derivatives, a β-dicarbonyl compound like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can be employed. nih.govamazonaws.com

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org One proposed mechanism begins with the nucleophilic addition of urea to the aldehyde, followed by an acid-catalyzed condensation to form an imine. Subsequent addition of the β-ketoester enol to the imine, followed by cyclization and dehydration, yields the dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org Various catalysts, including Brønsted and Lewis acids, have been utilized to improve reaction yields and shorten reaction times. wikipedia.org For instance, the use of ytterbium triflate (Yb(OTf)3) or indium(III) chloride under solvent-free conditions has been shown to be effective. organic-chemistry.org

A plausible synthetic route to this compound via a Biginelli-type reaction would involve the condensation of an appropriate aldehyde, a fluorinated β-dicarbonyl compound, and urea. The fluorinated precursor, such as 3-fluoro-2,4-pentanedione, would introduce the fluorine atom at the desired 5-position of the pyrimidine ring.

Table 1: Examples of Catalysts and Conditions for Biginelli Reaction

| Catalyst | Aldehyde | β-Dicarbonyl Compound | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lactic Acid | Various aromatic/aliphatic | Ethyl acetoacetate/Acetylacetone | Ethanol | Reflux | Good to Excellent | tandfonline.com |

| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Solvent-free | - | Increased | organic-chemistry.org |

| InCl₃ | Various aromatic/aliphatic | Ethyl acetoacetate | - | - | - | organic-chemistry.org |

| PMO-Py-IL | Benzaldehyde | Ethyl acetoacetate | Solvent-free | - | High | mdpi.com |

| NH₄Cl | Various | Acetylacetone | Solvent-free | - | Good | nih.gov |

Oxidation and Reduction Pathways

The pyrimidinone ring can undergo both oxidation and reduction reactions, which are crucial for the synthesis of the final product and for the preparation of its derivatives.

Oxidation: Dihydropyrimidinones, the initial products of the Biginelli reaction, can be oxidized to the corresponding aromatic pyrimidinones (B12756618). nih.gov A common method for this dehydrogenation is the use of an oxidizing agent. For example, dihydropyrimidin-2(1H)-ones can be oxidized to 2-hydroxypyrimidines in excellent yields using potassium permanganate (B83412) (KMnO₄). thieme-connect.de Another mild and practical procedure involves catalytic amounts of a copper salt with an oxidant like tert-butylhydroperoxide (TBHP). nih.govacs.org This method is generally applicable to a wide range of dihydropyrimidinones. nih.gov The synthesis of pyrido[2,3-d]pyrimidines has also been shown to involve an oxidation step to form the final aromatic product. nih.gov

Reduction: The reduction of pyrimidin-2(1H)-ones can lead to dihydro- and tetrahydropyrimidin-2(1H)-ones. rsc.org The regioselectivity of the reduction is highly dependent on the reaction conditions and the nature of the substituents on the pyrimidine ring. rsc.org Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. rsc.orgrsc.org For instance, the reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride can yield a mixture of dihydro and tetrahydro products. rsc.org In some cases, preferential reduction of a substituent, such as an ester group, can be achieved at lower temperatures. rsc.org The reduction of pyridine (B92270) N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon offers a mild alternative to harsh reducing agents. organic-chemistry.org

Table 2: Reagents for Oxidation and Reduction of Pyrimidinone Derivatives

| Transformation | Reagent | Substrate | Product | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Dihydropyrimidin-2(1H)-one | 2-Hydroxypyrimidine | thieme-connect.de |

| Oxidation | Cu salt/TBHP | Dihydropyrimidinone | Pyrimidinone | nih.govacs.org |

| Reduction | NaBH₄ | 1,4,6-Trisubstituted pyrimidin-2(1H)-one | Dihydro- and Tetrahydropyrimidin-2(1H)-one | rsc.org |

| Reduction | LiAlH₄ | Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate | 4,5-Dimethyl-2-methylthiopyrimidine | rsc.org |

| Reduction | Ammonium formate/Pd-C | Pyridine N-oxide | Piperidine | organic-chemistry.org |

Regioselective and Stereoselective Synthesis Strategies for Derivatization

The functionalization of the this compound scaffold at specific positions is crucial for modulating its biological activity. This requires the development of highly regioselective and stereoselective synthetic strategies.

Regioselective Synthesis: The pyrimidine ring exhibits distinct reactivity at its different positions. Electrophilic substitution reactions on pyrimidines generally occur at the C-5 position, while nucleophilic substitutions are favored at the C-2, C-4, and C-6 positions, especially when these positions are substituted with good leaving groups like halogens. slideshare.net For instance, the reaction of 2,4-dichloropyrimidines with nucleophiles like N-methylpiperazine shows high regioselectivity, with substitution occurring preferentially at the C-4 position. researchgate.net This inherent reactivity can be exploited for the regioselective derivatization of this compound. The introduction of functional groups at specific positions can be achieved by carefully choosing the starting materials and reaction conditions. For example, the synthesis of 2,4,5-trisubstituted pyrimidines has been achieved with high regioselectivity using α-aryl-β,β-ditosyloxy ketones as precursors. acs.org

Stereoselective Synthesis: The introduction of chiral centers into the this compound molecule requires stereoselective synthetic methods. While specific examples for this exact compound are not extensively documented, general strategies for the stereoselective synthesis of related heterocyclic compounds can be considered. For example, enantioselective Biginelli reactions have been developed using chiral catalysts to produce dihydropyrimidinones with high enantiomeric excess. organic-chemistry.org Furthermore, the stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes has been achieved from a single bicyclic hydrazine (B178648) precursor, highlighting the possibility of controlling stereochemistry in the synthesis of complex fluorinated molecules. biomedres.us Such principles could be adapted to the stereoselective derivatization of the pyrimidinone core or its side chains.

Iii. Elucidation of Molecular Structure and Electronic Configuration Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 5-Fluoro-4-methylpyrimidin-2(1H)-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and the predominant tautomeric form.

The ¹H NMR spectrum provides critical information about the number and environment of protons in the molecule. For this compound, three distinct signals are expected: a singlet for the methyl group, a doublet for the lone aromatic proton, and a broad singlet for the N-H proton.

Methyl Protons (C4-CH₃): The protons of the methyl group at the C4 position are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.2–2.4 ppm. This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring system. chemicalbook.comchemicalbook.com

Ring Proton (H6): The single proton attached to the C6 position of the pyrimidinone ring is anticipated to resonate significantly downfield, likely in the range of δ 7.5–8.0 ppm. Its signal would appear as a doublet due to scalar coupling with the adjacent fluorine atom at C5 (³JH-F coupling).

Amide Proton (N1-H): The proton on the N1 nitrogen would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears in the δ 10.0–12.0 ppm range. Its broadness is a result of chemical exchange and quadrupolar coupling from the nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C4-CH₃ | ~2.3 | Singlet (s) | N/A |

| H6 | ~7.8 | Doublet (d) | ³JH-F ≈ 4-6 Hz |

| N1-H | ~11.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum is essential for confirming the carbon skeleton and, crucially, for identifying the predominant tautomer. Pyrimidinones (B12756618) can theoretically exist in several tautomeric forms, including the keto-enol forms. nih.govmdpi.combas.bg However, for this compound, the amide (keto) form is expected to be overwhelmingly dominant in solution. The chemical shifts of the carbonyl carbon (C2) and the fluorine-substituted carbon (C5) are particularly diagnostic.

C2 (Carbonyl): The presence of a signal around δ 155-160 ppm is definitive for the C=O group of the pyrimidinone ring, confirming the existence of the 2(1H)-one tautomer. semanticscholar.org

C4: This carbon, attached to the methyl group, would appear in the δ 160–165 ppm range.

C5: The carbon atom directly bonded to the highly electronegative fluorine atom will show a large C-F coupling constant (¹JC-F), typically in the range of 220–240 Hz. Its chemical shift would be around δ 140-145 ppm.

C6: This carbon, bonded to H6, will also exhibit a smaller C-F coupling (²JC-F) and would be found around δ 130-135 ppm.

Methyl Carbon: The methyl carbon signal is expected in the upfield region, around δ 15–20 ppm.

The observation of a signal characteristic of a carbonyl carbon (C2) and the absence of signals that would indicate an enolic C-OH group provide strong evidence against the presence of significant concentrations of other tautomers under typical NMR conditions. mdpi.comsdsu.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| C2 | ~158 | Small (e.g., ⁴JC-F) |

| C4 | ~162 | Small (e.g., ³JC-F) |

| C5 | ~142 | ¹JC-F ≈ 230 |

| C6 | ~132 | ²JC-F ≈ 25 |

| C4-CH₃ | ~18 | Small (e.g., ⁴JC-F) |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. columbia.edu For this compound, a COSY spectrum would be relatively simple but could show a weak correlation between the H6 proton and the methyl protons, confirming their proximity through a four-bond coupling (⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.net An HSQC spectrum would definitively link the ¹H and ¹³C signals for the H6/C6 and the methyl H/C pairs, providing unambiguous assignment. researchgate.net

The methyl protons showing correlations to C4 and C5.

The H6 proton showing correlations to C2, C4, and C5.

The N1-H proton showing correlations to C2 and C6.

These 2D correlation experiments, taken together, provide irrefutable evidence for the proposed structure of this compound. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint" and offering insight into bonding and the influence of substituents. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on characteristic group frequencies. nist.gov

The pyrimidinone ring gives rise to a series of characteristic vibrations. The most prominent of these is the carbonyl (C=O) stretch, which is a strong band in the IR spectrum.

C=O Stretching: A strong absorption band is expected in the region of 1700–1650 cm⁻¹, characteristic of an amide carbonyl within a six-membered ring.

C=C and C=N Stretching: The ring contains C=C and C=N double bonds, which result in a series of stretching vibrations typically found in the 1650–1400 cm⁻¹ region.

Ring "Breathing" Modes: The entire ring system can undergo symmetric and asymmetric stretching and deformation modes, which typically appear at lower frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretching | N-H | 3300–3100 | Medium |

| C-H Stretching (Methyl) | -CH₃ | 3000–2850 | Medium-Weak |

| C=O Stretching | Amide C=O | 1700–1650 | Strong |

| C=C / C=N Stretching | Ring | 1650–1400 | Medium-Strong (multiple bands) |

| C-H Bending (Methyl) | -CH₃ | 1460–1440 (asymmetric) 1380–1370 (symmetric) | Medium |

| C-F Stretching | Aryl-F | 1250–1000 | Strong |

The substituents at the C4 and C5 positions have distinct effects on the vibrational spectrum.

Fluorine Group: The highly electronegative fluorine atom induces significant bond polarization. The C-F stretching vibration itself is a very strong and characteristic band in the IR spectrum, typically appearing in the 1250–1000 cm⁻¹ range. Its presence is a key diagnostic feature for fluorinated aromatic compounds.

Methyl Group: The methyl group introduces its own set of characteristic vibrations. These include symmetric and asymmetric C-H stretching modes just below 3000 cm⁻¹, as well as symmetric (umbrella) and asymmetric C-H bending (deformation) modes around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This allows for the precise determination of a molecule's molecular weight and can provide significant structural information through the analysis of its fragmentation patterns.

A comprehensive analysis would require experimental data to confirm these theoretical pathways and to establish the relative abundances of the fragment ions, which are crucial for a complete structural assignment.

X-ray Diffraction Crystallography for Solid-State Structural Determination

The successful application of single-crystal X-ray diffraction requires the growth of a suitable, high-quality crystal of the compound. Once a crystal is obtained and diffracted, the resulting data allows for the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

As of the latest available data, a published single-crystal X-ray structure for this compound has not been identified. Therefore, specific unit cell parameters and a detailed description of its solid-state conformation from experimental data cannot be provided at this time. Such an analysis would be critical to definitively establish the planarity of the pyrimidine (B1678525) ring, the conformation of the methyl group, and the precise bond lengths and angles, which are influenced by the electronic effects of the fluorine substituent and the carbonyl group.

The way in which individual molecules of this compound interact with each other in the solid state defines its supramolecular assembly. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, govern many of the material's bulk properties, such as melting point, solubility, and crystal morphology.

In the absence of experimental crystallographic data, the potential intermolecular interactions can be predicted. The presence of an N-H group and a carbonyl group strongly suggests the formation of hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The fluorine atom could also participate in weaker C-H···F hydrogen bonds or halogen bonding interactions. Furthermore, the aromatic nature of the pyrimidine ring suggests the possibility of π-π stacking interactions between adjacent molecules.

A definitive analysis of the supramolecular assembly of this compound is contingent upon the experimental determination of its crystal structure.

Iv. Computational Chemistry and Quantum Mechanical Investigations of 5 Fluoro 4 Methylpyrimidin 2 1h One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to calculate a molecule's geometric and electronic properties with a favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations on organic molecules. uj.edu.pl

Optimized Molecular Structures and Conformations

The first step in a computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. nih.gov For 5-Fluoro-4-methylpyrimidin-2(1H)-one, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

DFT calculations, typically using a basis set like 6-311++G(d,p), are employed to predict these parameters. irjweb.comijraset.com The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. Deviations between theoretically calculated parameters and those determined experimentally, for instance through X-ray crystallography, can often be attributed to intermolecular interactions in the solid state, which are not accounted for in gas-phase calculations. nih.gov A comparison between calculated and experimental values provides a measure of the accuracy of the chosen theoretical method. nih.gov

Optimized Geometrical Parameters (Illustrative) Note: The following table is a hypothetical representation. Specific computational data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C2-N1 | --- Å |

| C5-F | --- Å | |

| C4-C(CH3) | --- Å | |

| Bond Angle | N1-C2-N3 | --- ° |

| F-C5-C4 | --- ° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer. irjweb.comresearchgate.net

Chemical Softness (S): 1 / η. The reciprocal of hardness. nih.gov

Electronegativity (χ): (I + A) / 2. The ability to attract electrons. irjweb.com

Chemical Potential (μ): -χ. The escaping tendency of electrons. researchgate.net

Electrophilicity Index (ω): μ² / (2η). A measure of the ability to accept electrons. irjweb.com

Global Reactivity Descriptors (Illustrative) Note: The following table is a hypothetical representation. Specific computational data for this compound is not available in the cited literature.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | --- |

| LUMO Energy | ELUMO | --- |

| Energy Gap | ΔE | --- |

| Chemical Hardness | η | --- |

| Chemical Softness | S | --- |

| Electronegativity | χ | --- |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov Regions of positive potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack, often located around hydrogen atoms. nih.govresearchgate.net Intermediate potentials are colored green. The MEP map provides a clear, intuitive guide to the reactive behavior of the molecule. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.eu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, leading to greater stabilization of the molecule. acadpubl.eu Common interactions include delocalizations from lone pair (n) orbitals to anti-bonding pi (π) or sigma (σ) orbitals, and from bonding pi (π) orbitals to anti-bonding pi (π*) orbitals. These interactions are crucial for understanding charge delocalization, resonance effects, and the stability of the molecular structure. acadpubl.eu

Theoretical Spectroscopic Simulations (IR, NMR, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and assigning experimental data. DFT calculations are commonly used to predict vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

Comparison of Calculated and Experimental Vibrational Frequencies

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculation yields the fundamental vibrational frequencies and their corresponding intensities. These calculated frequencies often tend to be higher than the experimental values due to the neglect of anharmonicity in the theoretical model and the difference between the gas-phase calculation and the experimental phase (e.g., solid state). nih.gov

To achieve better agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. nih.gov Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and reliable assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net

Comparison of Vibrational Frequencies (Illustrative) Note: The following table is a hypothetical representation. Specific computational data for this compound is not available in the cited literature.

| Assignment | Experimental IR (cm⁻¹) | Calculated (Scaled) IR (cm⁻¹) |

|---|---|---|

| N-H stretch | --- | --- |

| C=O stretch | --- | --- |

| C-H stretch (methyl) | --- | --- |

| C-F stretch | --- | --- |

In addition to IR spectra, theoretical calculations can predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for this purpose. nih.govmdpi.comnih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, allowing for the simulation of UV-Vis absorption spectra. mdpi.commdpi.com The comparison of these simulated spectra with experimental results is crucial for confirming the molecular structure and understanding its electronic properties. nih.gov

Prediction of Nuclear Magnetic Resonance Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach within the DFT framework for calculating the NMR shielding tensors, from which the chemical shifts are derived. While specific DFT calculations for the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound are not extensively documented in publicly available literature, the established methodologies for similar fluorinated pyrimidine (B1678525) derivatives provide a strong basis for how such predictions would be conducted.

The theoretical prediction of NMR chemical shifts for this compound would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation. This is typically performed using a selected DFT functional and basis set.

NMR Shielding Calculation: Using the optimized geometry, the NMR shielding constants for each nucleus (¹H, ¹³C, ¹⁹F) are calculated using the GIAO method.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard (e.g., CFCl₃) for ¹⁹F.

The accuracy of the predicted chemical shifts is highly dependent on the choice of the DFT functional, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). For fluorinated organic compounds, it is crucial to employ basis sets that can adequately describe the electronic environment of the fluorine atom.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (N1) | Data not available |

| H (C6) | Data not available |

| H (CH₃) | Data not available |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| CH₃ | Data not available |

| F | Data not available |

Note: The table above is a template. Specific calculated values for this compound are not available in the reviewed literature. The values would be populated from the output of DFT/GIAO calculations.

Investigation of Tautomeric Equilibria and Energetics

Tautomerism is a key phenomenon in pyrimidine derivatives, influencing their chemical reactivity, physical properties, and biological activity. For this compound, several tautomeric forms can exist, primarily involving the migration of a proton between the nitrogen and oxygen atoms of the pyrimidinone ring. Computational studies are essential to determine the relative stabilities of these tautomers and to understand the factors governing the tautomeric equilibrium.

Gas-Phase Tautomerism Studies

In the gas phase, the intrinsic stability of the different tautomers can be evaluated without the influence of a surrounding medium. Quantum mechanical calculations are used to determine the electronic energies and Gibbs free energies of the optimized geometries of each tautomer. The tautomer with the lowest energy is predicted to be the most stable in the gas phase. For related pyrimidinone systems, the keto form is often found to be the most stable tautomer in the gas phase due to its inherent electronic structure.

Table 2: Hypothetical Relative Energies of this compound Tautomers in the Gas Phase

| Tautomeric Form | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 2-oxo (keto) | 0.00 (Reference) | 0.00 (Reference) |

| 2-hydroxy (enol) | Data not available | Data not available |

| Other tautomers | Data not available | Data not available |

Note: This table illustrates the expected output of a computational study on the gas-phase tautomerism of this compound. Specific calculated values are not available in the surveyed literature.

Solvent Effects on Tautomeric Preferences

The presence of a solvent can significantly alter the tautomeric equilibrium by preferentially stabilizing one tautomer over another through intermolecular interactions such as hydrogen bonding. Computational models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant.

These models allow for the calculation of the solvation free energy for each tautomer, which is then combined with the gas-phase energy to predict the relative stabilities in solution. It is generally observed that polar solvents tend to stabilize more polar tautomers. For pyrimidinone derivatives, polar protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl group and the N-H proton.

Aromaticity Analysis in Tautomeric Forms

The aromaticity of the pyrimidine ring can vary between different tautomeric forms, which in turn affects their stability and reactivity. Computational methods provide quantitative measures of aromaticity. Two of the most common indices used for this purpose are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This method calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

HOMA: This index is based on the analysis of bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, with minimal bond length alternation, whereas values close to 0 are characteristic of non-aromatic systems.

The analysis of these aromaticity indices for the different tautomers of this compound would reveal how the delocalization of π-electrons changes with the proton migration, providing a deeper understanding of the electronic factors that influence their relative stabilities.

Table 3: Hypothetical Aromaticity Indices for Tautomeric Forms of this compound

| Tautomeric Form | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |

| 2-oxo (keto) | Data not available | Data not available | Data not available |

| 2-hydroxy (enol) | Data not available | Data not available | Data not available |

Note: This table is a template to be filled with data from specific computational studies on the aromaticity of this compound tautomers, which are not currently available in the public domain.

V. Reaction Chemistry and Functionalization of 5 Fluoro 4 Methylpyrimidin 2 1h One Derivatives

Substitution Reactions on the Pyrimidinone Ring

The pyrimidinone ring of 5-fluoro-4-methylpyrimidin-2(1H)-one is amenable to various substitution reactions, which are fundamental to the creation of more complex molecular architectures. These reactions can be broadly categorized into halogen-facilitated nucleophilic aromatic substitutions and other functional group interconversions on the pyrimidine (B1678525) core.

While the fluorine atom at the 5-position is generally stable, the strategic introduction of a halogen, typically chlorine, at the 2- or 4-position of the pyrimidine ring, significantly activates the molecule for nucleophilic aromatic substitution (SNAr). The inherent electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the fluorine atom, facilitates the displacement of the halogen by a variety of nucleophiles. ossila.com

A common strategy involves the conversion of the keto group of this compound to a chloro group, yielding 2-chloro-5-fluoro-4-methylpyrimidine (B159636). This intermediate is a versatile building block for the introduction of various functional groups at the 2-position. bldpharm.comsigmaaldrich.com For instance, amination of 2-chloro-5-fluoro-4-methylpyrimidine with different amines leads to the corresponding 2-aminopyrimidine (B69317) derivatives. Similarly, reaction with alkoxides results in the formation of 2-alkoxypyrimidines.

The regioselectivity of nucleophilic substitution on dihalopyrimidines is well-documented. In the case of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the 4-position. rsc.org However, the presence of other substituents on the ring can influence this selectivity.

Table 1: Examples of Halogen-Facilitated Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-5-fluoro-4-methylpyrimidine | Amines | 2-Amino-5-fluoro-4-methylpyrimidine derivatives | Inferred from sigmaaldrich.comsigmaaldrich.com |

| 2-Chloro-5-fluoro-4-methylpyrimidine | Alkoxides | 2-Alkoxy-5-fluoro-4-methylpyrimidine derivatives | Inferred from biosynth.comsigmaaldrich.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Beyond halogen substitution, other functional groups on the pyrimidinone core can be interconverted to access a wider array of derivatives. A notable example is the conversion of a 5-fluorocytosine (B48100) derivative (an amino-pyrimidinone) to a 5-fluorouracil (B62378) derivative (a di-keto pyrimidinone) through deamination. This reaction can be achieved chemically or enzymatically. nih.gov

Another important functional group interconversion is the thionation of the carbonyl group at the 2-position. The use of Lawesson's reagent is a well-established method for converting ketones and amides to their corresponding thio-analogues. organic-chemistry.orgnih.govwikipedia.org This reaction, when applied to this compound, would yield 5-fluoro-4-methylpyrimidine-2(1H)-thione, a valuable intermediate for further derivatization, particularly in the synthesis of fused heterocyclic systems. While direct literature on the thionation of this specific molecule is scarce, the reaction is widely used for similar pyrimidinone structures. organic-chemistry.orgnih.gov

Table 2: Examples of Functional Group Interconversions

| Starting Material | Reagent/Condition | Product | Reference |

| 5-Fluorocytosine | Nitrous acid / Enzymatic | 5-Fluorouracil | nih.gov |

| This compound | Lawesson's Reagent | 5-Fluoro-4-methylpyrimidine-2(1H)-thione | Inferred from organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgnih.gov |

Derivatization Strategies via the Methyl Group

The methyl group at the 4-position of the pyrimidinone ring offers another site for chemical modification. One common strategy is the condensation reaction with aldehydes. In the presence of a base, the methyl group can be deprotonated to form a carbanion, which can then attack the carbonyl carbon of an aldehyde, such as benzaldehyde. This leads to the formation of a styryl-substituted pyrimidinone. This type of reaction is well-documented for methyl-substituted pyridines and pyrimidines. organic-chemistry.orgresearchgate.net

Another potential derivatization is the halogenation of the methyl group, for instance, through radical bromination, to yield a halomethyl-pyrimidinone. This intermediate can then be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Table 3: Potential Derivatization Strategies for the Methyl Group

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Condensation | Aldehyde, Base | Styryl-pyrimidinone | Inferred from organic-chemistry.orgresearchgate.net |

| Radical Halogenation | N-Bromosuccinimide, Initiator | 4-(Bromomethyl)-5-fluoropyrimidin-2(1H)-one | Inferred from general principles |

Cyclization Reactions and Fused Heterocyclic System Formation

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the introduction of a second reactive functional group, typically an amino group, onto the pyrimidine ring, which can then undergo cyclization with a suitable reagent.

For example, 2-amino-5-fluoro-4-methylpyrimidine, which can be synthesized via the methods described in section 5.1.1, is a key intermediate for the construction of fused pyrimidines. Reaction of this aminopyrimidine with appropriate reagents can lead to the formation of biologically relevant fused systems such as thiazolo[4,5-d]pyrimidines and pyrimido[4,5-d]pyrimidines. nih.govmdpi.comresearchgate.netresearchgate.netoiccpress.commdpi.commdpi.comrsc.org The synthesis of thiazolo[4,5-d]pyrimidines often involves the reaction of an aminopyrimidine with a thiocyanate (B1210189) or a related sulfur-containing reagent. nih.govrsc.org The formation of pyrimido[4,5-d]pyrimidines can be achieved by reacting an aminopyrimidine with a suitable three-carbon synthon. mdpi.comresearchgate.netoiccpress.com

Intramolecular cyclization reactions are also a powerful tool for the synthesis of fused systems. For instance, a pyrimidine bearing an aminoalkyl side chain can undergo intramolecular nucleophilic aromatic substitution to form a fused ring. nih.gov

Table 4: Examples of Fused Heterocyclic Systems from Pyrimidine Derivatives

| Fused System | Precursor Type | General Reaction | Reference |

| Thiazolo[4,5-d]pyrimidines | 2-Amino-5-fluoropyrimidine | Cyclization with sulfur-containing reagents | nih.govmdpi.comrsc.org |

| Pyrimido[4,5-d]pyrimidines | 2-Amino-5-fluoropyrimidine | Condensation with a three-carbon synthon | mdpi.comresearchgate.netresearchgate.netoiccpress.commdpi.com |

| Fused oxazines/thazines | Substituted aminopyrimidines | Intramolecular SNAr | nih.gov |

Vi. Role of 5 Fluoro 4 Methylpyrimidin 2 1h One As a Chemical Scaffold in Organic Synthesis

Applications in the Construction of Complex Heterocyclic Molecules

While direct examples are not documented, the structure of 5-Fluoro-4-methylpyrimidin-2(1H)-one suggests it could be a valuable intermediate for synthesizing more complex heterocyclic systems. The general strategy involves using the inherent reactivity of the pyrimidinone ring to build fused or substituted structures. For instance, the synthesis of various fluorinated pyrimidines often starts from small, functionalized building blocks that undergo cyclization reactions. nih.gov A common approach is the condensation of a C3 fragment with an amidine or related species. nih.gov

Hypothetically, this compound could be employed in reactions such as:

N-Alkylation or N-Arylation: The nitrogen atoms of the pyrimidinone ring (N1 and N3) could be functionalized to introduce a wide range of substituents, expanding the molecular diversity of the resulting compounds.

Cross-Coupling Reactions: If a leaving group (e.g., a halogen) were introduced at the C6 position, the scaffold could participate in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, thereby attaching complex side chains.

Condensation Reactions: The methyl group at C4, being adjacent to a double bond, might possess sufficient acidity to be deprotonated and used in condensation reactions with aldehydes or ketones to build larger, conjugated systems.

Scaffold Modification and Structure-Reactivity Relationships in Synthetic Development

The reactivity of the this compound scaffold is dictated by the interplay of its functional groups. The fluorine atom at C5 significantly impacts the electron density of the ring.

Key Structural Features and Their Expected Reactivity:

| Feature | Position | Expected Influence on Reactivity |

| Fluorine Atom | C5 | Strongly electron-withdrawing; expected to make the C6 position more susceptible to nucleophilic attack. Can influence the pKa of the N-H protons. |

| Methyl Group | C4 | Electron-donating; may slightly counteract the effect of the fluorine atom. Offers a site for potential oxidation or condensation reactions. |

| Carbonyl Group | C2 | Electron-withdrawing; contributes to the overall electronic nature of the ring and provides a site for nucleophilic attack under certain conditions or derivatization. |

| N-H Protons | N1/N3 | Acidic protons that can be removed by a base to generate nucleophilic nitrogen anions, allowing for alkylation, arylation, or acylation. |

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability. nih.gov In synthetic development, this translates to a robust core that can withstand various reaction conditions. The modification of this scaffold would likely focus on the N1, N3, and C6 positions, as well as the C4-methyl group, to explore structure-activity relationships in a medicinal chemistry context.

Development of Novel Synthetic Methodologies Utilizing the Pyrimidinone Core

The development of new synthetic methods is often driven by the need to access novel chemical space. While no methodologies have been explicitly developed using this compound as the starting point, its synthesis would likely draw from established methods for creating fluorinated pyrimidines.

One prominent method involves the use of a fluorinated C3 building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, which can be reacted with various amidines to construct the 4-amino-5-fluoropyrimidine core under mild conditions. nih.gov Adapting this methodology to produce a 4-methyl derivative would require using acetamidine (B91507) hydrochloride instead of formamidine (B1211174) or guanidine (B92328) salts.

A hypothetical synthetic route is presented below:

Table 1: Hypothetical Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Fluoroacetonitrile, Ethyl Formate (B1220265) | Base (e.g., NaOEt) | Potassium (Z)-2-cyano-2-fluoroethenolate |

| 2 | Potassium (Z)-2-cyano-2-fluoroethenolate, Urea (B33335) | Acid or Heat | 5-Fluorocytosine (B48100) (intermediate) |

| 3 | 5-Fluorocytosine | Diazotization (e.g., NaNO₂, H₂SO₄), followed by reduction | 5-Fluorouracil (B62378) (intermediate) |

This proposed route is speculative and highlights the multi-step nature and potential challenges in synthesizing this specific scaffold. The development of a more direct and efficient methodology would be a valuable contribution to synthetic chemistry, potentially unlocking the utility of this compound for further research and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.